11-Mercaptoundecanoic acid

Catalog No.
S564459
CAS No.
71310-21-9
M.F
C11H22O2S
M. Wt
218.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercaptoundecanoic acid

CAS Number

71310-21-9

Product Name

11-Mercaptoundecanoic acid

IUPAC Name

11-sulfanylundecanoic acid

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)

InChI Key

GWOLZNVIRIHJHB-UHFFFAOYSA-N

SMILES

C(CCCCCS)CCCCC(=O)O

Synonyms

11-mercaptoundecanoic acid

Canonical SMILES

C(CCCCCS)CCCCC(=O)O

Self-assembled monolayers (SAMs)

MUA's combined thiol and carboxylic acid groups enable it to form highly organized and densely packed structures on various metal surfaces. These structures, known as self-assembled monolayers (SAMs), can be tailored to modify the surface properties of materials, making them applicable in various research areas, including:

  • Biosensors: MUA-based SAMs can be used to immobilize biomolecules like enzymes, antibodies, and DNA on sensor surfaces, enhancing their sensitivity and specificity in detecting target analytes [].
  • Corrosion protection: SAMs formed by MUA can act as protective layers on metal surfaces, hindering corrosion processes [].
  • Nanoparticle functionalization: MUA can be used to modify the surface of nanoparticles, allowing for better dispersion in different mediums (water and organic solvents) and facilitating their conjugation with biomolecules for targeted drug delivery or other research applications [, ].

pH-responsive Ligand

MUA exhibits pH-responsive behavior due to the presence of the carboxylic acid group. This property allows MUA to bind or release molecules depending on the surrounding environment's pH, making it valuable for research in areas like:

  • Drug delivery: MUA-conjugated nanoparticles can be designed to release their cargo only at specific pH conditions, such as the slightly acidic environment within tumors, improving drug targeting and reducing side effects [].
  • Controlled surface interactions: The pH-dependent binding properties of MUA can be exploited to create surfaces that interact with other molecules in a controlled manner, enabling the development of smart materials for various research applications.

11-Mercaptoundecanoic acid is a thiol compound with the chemical formula C₁₁H₂₂O₂S. It features a long hydrocarbon chain, making it a fatty acid derivative, and contains a thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure allows it to form strong bonds with metals, particularly silver and gold, through the thiolate bond, making it valuable in various applications such as surface modification and nanotechnology .

MUA SAMs function in biosensing applications through a two-step process:

  • Specific Capture: The biorecognition molecules attached to the carboxylic acid groups of MUA SAMs specifically bind to their target analytes present in a sample solution. This capture process is highly selective due to the specific interactions between the biorecognition molecules and the target analytes.
  • Signal Transduction: Once the target analytes are captured on the MUA SAM, a detection method like surface plasmon resonance (SPR) can be used to measure the change in the optical properties of the gold surface. This change in properties is proportional to the amount of analyte captured, enabling quantification of the target molecule [].

The reactivity of 11-mercaptoundecanoic acid is primarily attributed to its functional groups. The thiol group can undergo oxidation to form disulfides, while the carboxylic acid can participate in esterification reactions. Notably, it can react with metal surfaces (e.g., silver and gold) through Lewis acid-base interactions, forming stable thiolate complexes. This reactivity has been explored in studies investigating its adsorption on metallic surfaces, such as Ag(100) and Ag(111), where binding energies were measured between -0.47 eV to -2.06 eV .

11-Mercaptoundecanoic acid exhibits biological activities that may include antimicrobial properties and potential roles in drug delivery systems due to its ability to form stable complexes with metal ions. The compound's surface-modifying properties make it suitable for biomedical applications, particularly in enhancing the biocompatibility of metal implants . Furthermore, its interaction with proteins and cells is an area of ongoing research.

Several methods exist for synthesizing 11-mercaptoundecanoic acid:

  • Alkylation of Thiols: This involves reacting a long-chain alkyl halide with sodium hydrosulfide.
  • Reduction of Carboxylic Acids: Starting from undecanoic acid, reduction processes can yield the corresponding thiol.
  • Chemical Modification: Utilizing existing fatty acids or their derivatives through

The applications of 11-mercaptoundecanoic acid are diverse:

  • Surface Modification: It is widely used to modify the surfaces of nanoparticles, particularly silver and gold, enhancing their stability and functionality.
  • Corrosion Inhibition: The compound acts as a passivation agent for metal surfaces, reducing corrosion rates .
  • Drug Delivery Systems: Due to its biocompatibility and ability to form complexes with drugs or metal ions.
  • Nanotechnology: It serves as a stabilizing agent in the synthesis of nanomaterials.

Studies have shown that 11-mercaptoundecanoic acid interacts effectively with various metal surfaces, leading to enhanced stability and performance of nanostructures. For instance, research has demonstrated its adsorption characteristics on nickel surfaces via sulfur bonding while also analyzing the effects of environmental factors like humidity on these interactions . Additionally, its behavior in mixed environments involving other gases has been explored to understand its potential applications better.

Several compounds share structural similarities with 11-mercaptoundecanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-OctanethiolC₈H₁₈SShorter carbon chain; used in similar applications but less effective as a passivation agent.
DodecanethiolC₁₂H₂₆SLonger carbon chain; exhibits similar reactivity but different solubility characteristics.
Mercaptoacetic AcidC₂H₆O₂SShorter chain; more soluble in water but less effective for metal binding compared to 11-mercaptoundecanoic acid.
Thioglycolic AcidC₂H₄O₂SSimilar reactivity; used in cosmetic formulations but lacks long-chain properties that enhance surface interactions.

The uniqueness of 11-mercaptoundecanoic acid lies in its optimal chain length for effective adsorption on metal surfaces combined with its ability to form stable thiolate bonds, making it particularly valuable in nanotechnology and materials science .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-MERCAPTOUNDECANOIC ACID

Dates

Modify: 2023-08-15

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